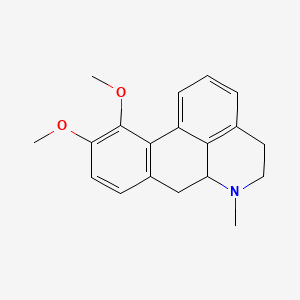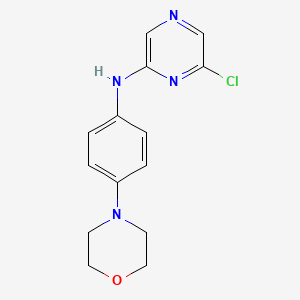
4-Chloro-1-(4-methoxybutyl)-2-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1-(4-methoxybutyl)-2-nitrobenzene is an organic compound with a complex structure that includes a chloro group, a methoxybutyl chain, and a nitrobenzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(4-methoxybutyl)-2-nitrobenzene typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 4-chlorobenzene to introduce the nitro group, followed by the alkylation of the resulting nitrobenzene derivative with 4-methoxybutyl chloride under basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce the production costs. Safety measures are crucial due to the potential hazards associated with the handling of chlorinated and nitrated compounds.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-1-(4-methoxybutyl)-2-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Oxidation: The methoxybutyl chain can be oxidized to introduce functional groups such as aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), acidic or basic conditions.
Major Products
Reduction: 4-Chloro-1-(4-methoxybutyl)-2-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: this compound derivatives with oxidized side chains.
Aplicaciones Científicas De Investigación
4-Chloro-1-(4-methoxybutyl)-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-1-(4-methoxybutyl)-2-nitrobenzene depends on its chemical structure and the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methoxybutyl groups can also influence the compound’s interaction with molecular targets, such as enzymes and receptors, modulating its activity and specificity.
Comparación Con Compuestos Similares
4-Chloro-1-(4-methoxybutyl)-2-nitrobenzene can be compared with other similar compounds to highlight its uniqueness:
4-Chloro-1-(4-methoxybutyl)-2-aminobenzene: Similar structure but with an amino group instead of a nitro group, leading to different chemical reactivity and biological activity.
4-Chloro-1-(4-methoxybutyl)-2-hydroxybenzene:
4-Chloro-1-(4-methoxybutyl)-2-methylbenzene: The presence of a methyl group instead of a nitro group results in different chemical behavior and uses.
Propiedades
Fórmula molecular |
C11H14ClNO3 |
|---|---|
Peso molecular |
243.68 g/mol |
Nombre IUPAC |
4-chloro-1-(4-methoxybutyl)-2-nitrobenzene |
InChI |
InChI=1S/C11H14ClNO3/c1-16-7-3-2-4-9-5-6-10(12)8-11(9)13(14)15/h5-6,8H,2-4,7H2,1H3 |
Clave InChI |
CKODSTYKBWMRIM-UHFFFAOYSA-N |
SMILES canónico |
COCCCCC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Butanol, 4-chloro-1-[3-(trifluoromethyl)phenoxy]-](/img/structure/B8339919.png)

![2-[(1-Methylpiperidin-4-yl)oxy]benzonitrile](/img/structure/B8339927.png)
![2,2-Dimethyl-6-pyridin-4-yl-[1,3]dioxin-4-one](/img/structure/B8339946.png)




![N-(5-nitro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B8340003.png)



